N-(4-bromophenyl)-3-((4-methoxyphenyl)thio)propanamide
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Description
N-(4-bromophenyl)-3-((4-methoxyphenyl)thio)propanamide, also known as BPTP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPTP is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of insulin signaling and glucose homeostasis. In
Scientific Research Applications
Surface Chemistry and Self-Assembly
The compound’s structure allows for interesting interactions with metallic surfaces. Specifically, it has been studied in the context of self-assembly, Ullmann reactions, and pyridine coordination on metal substrates. Molecular architectures, including Kagome networks, coordinated/covalent dimers, and branched coordination chains, are found to be sensitive to the underlying metallic surfaces .
Chemical Synthesis and Methodology
The compound’s unique combination of bromine, methoxy, and thioether groups could inspire novel synthetic methodologies. Researchers may explore its reactivity in cross-coupling reactions, cyclizations, or other transformations.
Ren, J., Larkin, E., Delaney, C., Song, Y., Jin, X., Amirjalayer, S., Bakker, A., Du, S., Gao, H., Zhang, Y.-Y., Draper, S. M., & Fuchs, H. (2018). Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Chemical Communications, 54(67), 9310–9313. Link
properties
IUPAC Name |
N-(4-bromophenyl)-3-(4-methoxyphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-20-14-6-8-15(9-7-14)21-11-10-16(19)18-13-4-2-12(17)3-5-13/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEDSERREAIGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-((4-methoxyphenyl)thio)propanamide |
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